Prolyl Endopeptidase Inhibitor 1 (CAS 86925-97-5), widely designated as Z-Pro-prolinal, is a highly potent, synthetic dipeptide aldehyde that functions as a transition-state analog inhibitor of prolyl oligopeptidase (PREP/POP). By forming a reversible hemiacetal adduct with the active-site serine residue of the enzyme, it achieves sub-nanomolar to low-nanomolar affinity (Ki = 0.35–15 nM) for mammalian PREP . In procurement contexts, this compound is globally recognized as the gold-standard positive control for high-throughput screening (HTS) assays and structural biology benchmarking. Its value lies not in niche experimental novelty, but in its unmatched reliability, well-documented binding kinetics, and broad solvent compatibility, making it an essential baseline material for any laboratory investigating PREP-mediated peptide cleavage, neuropharmacology, or cellular stress pathways [1].
Substituting Prolyl Endopeptidase Inhibitor 1 with generic serine protease inhibitors (such as PMSF or aprotinin) or non-aldehyde dipeptides fundamentally compromises assay integrity due to a lack of specificity for PREP's unique post-proline cleavage site [1]. While newer-generation in vivo inhibitors like KYP-2047 or JTP-4819 offer distinct pharmacokinetic profiles for live-animal models, Z-Pro-prolinal remains strictly non-interchangeable for in vitro assay calibration . Replacing this specific aldehyde derivative with standard unmodified peptides results in rapid proteolytic degradation and a drastic shift in binding affinity from the nanomolar to the micromolar range. For procurement teams, failing to source the exact Z-Pro-prolinal structure means losing the established 100% inhibition baseline required to validate fluorogenic screening campaigns, leading to irreproducible data and wasted screening libraries [1].
When selecting an inhibitor for models involving both host and microbial environments, target selectivity is critical. Prolyl Endopeptidase Inhibitor 1 demonstrates a Ki of approximately 5-15 nM for mammalian PREP, but a significantly weaker Ki of 3.2 μM for microbial PREP (e.g., Flavobacterium) . This >200-fold difference allows researchers to selectively block host enzyme activity without disrupting microbial flora.
| Evidence Dimension | Inhibitory Constant (Ki) across species |
| Target Compound Data | Ki = ~5-15 nM (Mammalian PREP) |
| Comparator Or Baseline | Ki = 3.2 μM (Microbial PREP, e.g., Flavobacterium) |
| Quantified Difference | >200-fold higher affinity for mammalian over microbial enzyme |
| Conditions | In vitro purified enzyme kinetic assays |
Allows researchers to selectively target host PREP in co-culture or microbiome models without unintentionally inhibiting microbial flora.
In comparative in vitro evaluations of prolinal-containing peptide derivatives, Z-Pro-prolinal achieved a Ki of 5 nM against mammalian PREP. In contrast, structural analogs such as Z-Val-prolinal or Z-Gly-Pro-CH2Cl exhibited significantly lower potencies, often falling into the micromolar range [1]. Procuring the optimized Z-Pro-prolinal structure ensures maximal target engagement at lower concentrations.
| Evidence Dimension | Inhibitory Constant (Ki) |
| Target Compound Data | Ki = 5 nM (Z-Pro-prolinal) |
| Comparator Or Baseline | Z-Val-prolinal and Z-Gly-Pro-CH2Cl (micromolar range Ki) |
| Quantified Difference | Orders of magnitude greater potency than non-optimized dipeptide derivatives |
| Conditions | In vitro mammalian prolyl endopeptidase inhibition |
Procuring the optimized prolinal derivative ensures maximal target engagement at lower dosing concentrations, reducing off-target toxicity.
In specific cellular stress models, inhibitor selection drastically alters phenotypic outcomes. In 6-OHDA-exposed CV1-P cells, Z-Pro-prolinal successfully inhibited GAPDH translocation and reactive oxygen species (ROS) production. Conversely, pretreatment with JTP-4819, another well-known POP inhibitor, failed to prevent translocation in the same cellular context [1]. This makes Z-Pro-prolinal the required choice for specific oxidative stress pathway blockade.
| Evidence Dimension | Prevention of GAPDH translocation |
| Target Compound Data | Successfully inhibited GAPDH translocation and ROS production |
| Comparator Or Baseline | JTP-4819 pretreatment (failed to prevent translocation in identical setups) |
| Quantified Difference | Demonstrated functional pathway blockade where a leading alternative POP inhibitor lacked efficacy |
| Conditions | 6-OHDA-exposed CV1-P fibroblast cells |
Critical for laboratories modeling specific oxidative stress pathways where alternative PREP inhibitors fail to produce the required phenotypic response.
For high-throughput screening (HTS) of novel PREP inhibitors, establishing a reliable control baseline is a strict workflow requirement. Z-Pro-prolinal forms a stable transition-state hemiacetal adduct, providing a highly reproducible 100% inhibition baseline (Ki = 0.35–0.5 nM for human/mouse PREP) in standard Z-Gly-Pro-AMC fluorogenic cleavage assays . Uncalibrated assays or those using weaker reversible inhibitors suffer from high plate-to-plate variability.
| Evidence Dimension | Assay reproducibility and baseline standardization |
| Target Compound Data | Provides a stable, reproducible 100% inhibition baseline via transition-state hemiacetal formation |
| Comparator Or Baseline | Uncalibrated assays or reversible non-covalent inhibitors |
| Quantified Difference | Minimizes plate-to-plate variability by acting as the definitive positive control |
| Conditions | Fluorogenic Z-Gly-Pro-AMC cleavage assays |
Mandatory for procurement in drug discovery workflows to ensure assay validity and reproducible calibration before screening unknown libraries.
Reagent processability and shelf-life are major procurement considerations. Unlike unmodified peptide substrates that are prone to rapid degradation and poor solubility, Prolyl Endopeptidase Inhibitor 1 is highly soluble in DMSO and ethanol (≥10 mg/mL) and maintains stability for up to 6 months when stored at -80°C. This formulation compatibility reduces material waste and simplifies stock preparation in high-throughput environments.
| Evidence Dimension | Solvent compatibility and storage half-life |
| Target Compound Data | Soluble at ≥10-100 mg/mL in DMSO/Ethanol; stable for 6 months at -80°C |
| Comparator Or Baseline | Standard unmodified peptide inhibitors |
| Quantified Difference | Avoids the rapid proteolytic degradation and aqueous aggregation common to larger peptide-based PREP substrates |
| Conditions | Stock solution preparation and long-term laboratory storage |
Simplifies handling and extends reagent shelf-life, directly reducing material waste and lowering long-term procurement costs.
Mandatory as the gold-standard positive control in fluorogenic Z-Gly-Pro-AMC cleavage assays to benchmark the potency of novel PREP/POP inhibitors and ensure plate-to-plate reproducibility.
Deployed to selectively inhibit mammalian PREP (nanomolar affinity) without disrupting microbial PREP (micromolar affinity) in complex co-culture systems .
Utilized specifically in fibroblast and neuronal stress models (e.g., 6-OHDA exposure) to block GAPDH translocation, a pathway where other POP inhibitors like JTP-4819 have shown limited efficacy [1].
Procured as a reference transition-state analog to form stable hemiacetal adducts for co-crystallization studies, mapping the active-site binding dynamics of prolyl oligopeptidases .